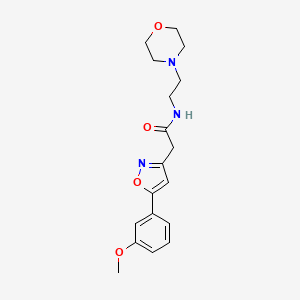

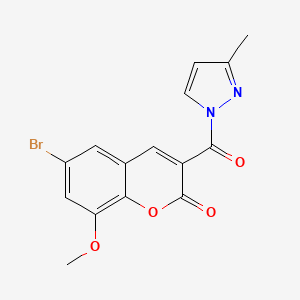

![molecular formula C10H14IN3S B2948008 {[Amino(ethylsulfanyl)methylidene]amino}(phenylmethylidene)amine hydroiodide CAS No. 132944-55-9](/img/structure/B2948008.png)

{[Amino(ethylsulfanyl)methylidene]amino}(phenylmethylidene)amine hydroiodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“{[Amino(ethylsulfanyl)methylidene]amino}(phenylmethylidene)amine hydroiodide” is a complex organic compound. It contains an amine group, which is a derivative of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . It also contains a methylidene group, which consists of two hydrogen atoms bound to a carbon atom, connected to the remainder of the molecule by a double bond .

Molecular Structure Analysis

The molecular structure of amines is generally pyramidal, with the nitrogen atom forming three sigma bonds with other atoms and carrying a lone pair of electrons . The structure of “this compound” would likely follow this general structure, with additional complexity due to the presence of the ethylsulfanyl and phenylmethylidene groups.科学的研究の応用

Synthesis of New Classes of Aminosugars

Research by Ravindran et al. (2000) explores the diastereoselective addition of amines to vinyl sulfone modified carbohydrates, providing a methodology for the synthesis of new classes of aminosugars. This process involves compound reactions with primary and secondary amines, generating gluco- derivatives and introducing N-monoalkylated and N,N-dialkylated amines to the C-2 carbon of pyranoses in equatorial configurations (Ravindran, Sakthivel, Suresh, & Pathak, 2000).

Mercury Sensing in Water

Elizabeth M. Nolan and S. Lippard (2007) developed a red-emitting sensor for mercuric ion in water. Their research focused on the synthesis and photophysical properties of a sensor based on the seminaphthofluorescein chromophore, employing a thioether-rich metal-binding unit for Hg(II) detection. This sensor provided both turn-on and single-excitation dual-emission ratiometric Hg(II) detection in aqueous solution (Nolan & Lippard, 2007).

Electrochemical Oxidation of Primary Amine

Ghilane et al. (2010) investigated the electrochemical oxidation of primary amine in ionic liquid media. They focused on the modification of electrode surfaces through the oxidation of amino compounds, providing insights into the formation of organic layers strongly attached to electrode surfaces. This study contributes to advancements in electrochemical processes and surface science (Ghilane, Martin, Randriamahazaka, & Lacroix, 2010).

Antimicrobial Activity of Amino Compounds

Research by S. Abdel‐Hafez (2003) involved the synthesis and antimicrobial activity analysis of new 2-Amino-4-(4′-phenylsulfanyl-phenyl)-thiazole derivatives. This study includes the preparation of various substituted thiazolo-pyrimidines and the testing of their antimicrobial activity, contributing to the development of new antimicrobial agents (Abdel‐Hafez, 2003).

Corrosion Inhibition in Mild Steel

Behpour et al. (2009) investigated Schiff bases as corrosion inhibitors in acid solutions. Their research on mild steel in HCl solutions with Schiff base compounds showed a significant decrease in corrosion rates. This study aids in understanding the mechanisms of corrosion inhibition and provides insights for industrial applications involving metal protection (Behpour, Ghoreishi, Gandomi-Niasar, Soltani, & Salavati‐Niasari, 2009).

作用機序

Target of Action

Amine-functionalized compounds have been known to interact with various biological targets

Mode of Action

Amine-functionalized compounds often interact with their targets through hydrogen bonding and electrostatic interactions . The compound’s ethylsulfanyl and phenylmethylidene groups may also play a role in its interaction with targets.

Biochemical Pathways

Amine-functionalized compounds are known to play roles in various biochemical pathways, including those involving biogenic amines

Pharmacokinetics

The compound’s amine functionality may influence its absorption and distribution, while its ethylsulfanyl and phenylmethylidene groups may affect its metabolism and excretion .

Result of Action

Amine-functionalized compounds can have various effects at the molecular and cellular levels, depending on their specific targets and modes of action .

Action Environment

The action, efficacy, and stability of “{[Amino(ethylsulfanyl)methylidene]amino}(phenylmethylidene)amine hydroiodide” can be influenced by various environmental factors. These may include the pH, temperature, and presence of other compounds in the environment

特性

IUPAC Name |

ethyl N'-[(E)-benzylideneamino]carbamimidothioate;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3S.HI/c1-2-14-10(11)13-12-8-9-6-4-3-5-7-9;/h3-8H,2H2,1H3,(H2,11,13);1H/b12-8+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGSXOZEVRCBJI-MXZHIVQLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=NN=CC1=CC=CC=C1)N.I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS/C(=N/N=C/C1=CC=CC=C1)/N.I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14IN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

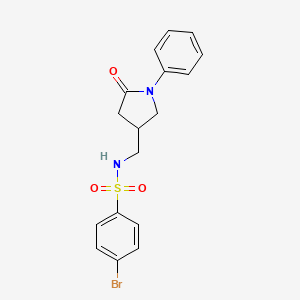

![1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-phenylbutan-1-one](/img/structure/B2947925.png)

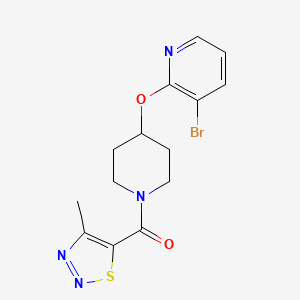

![Ethyl 4-(5-methylfuran-2-yl)-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2947928.png)

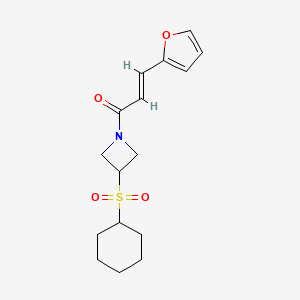

![N-(3-acetamidophenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2947932.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(naphthalen-2-ylsulfanyl)acetate](/img/structure/B2947933.png)

![5-[3-(Trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2947942.png)

![6-(3-Fluorobenzyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2947943.png)